![molecular formula C20H21N3O6S2 B3012719 (Z)-ethyl 2-(2-((4-ethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-19-7](/img/structure/B3012719.png)

(Z)-ethyl 2-(2-((4-ethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

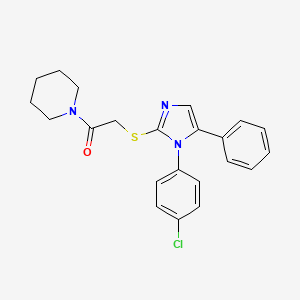

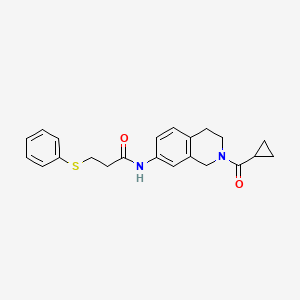

This compound is a derivative of benzo[d]thiazole, which is a type of heterocyclic aromatic compound containing a benzene ring fused to a thiazole ring . The presence of the ethoxybenzoyl group, sulfamoyl group, and ethyl acetate group suggest that this compound could have interesting chemical properties and potential applications.

Molecular Structure Analysis

The molecular structure of this compound would likely show the aromaticity of the benzo[d]thiazole core, the polar nature of the sulfamoyl group, and the potential for hydrogen bonding due to the presence of nitrogen and oxygen atoms .Chemical Reactions Analysis

Benzo[d]thiazoles are known to participate in a variety of chemical reactions, particularly those involving electrophilic aromatic substitution . The presence of the ethoxybenzoyl and sulfamoyl groups could influence the reactivity of the benzo[d]thiazole core.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfamoyl group could impart water solubility, while the ethoxybenzoyl group could contribute to lipophilicity .Scientific Research Applications

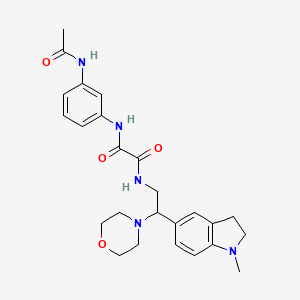

- A study by Jin et al. synthesized thirty-four new benzo[d]thiazol derivatives, including our compound of interest . Among these, compounds 2c and 2d demonstrated remarkable antidepressant and anticonvulsant effects. In a forced swimming test, they exhibited higher antidepressant activity than fluoxetine. Additionally, compounds 3n and 3q displayed potent anticonvulsant effects, comparable to phenobarbital or valproate. The mechanism behind the antidepressant activity of 2c and 2d involves increasing serotonin and norepinephrine concentrations.

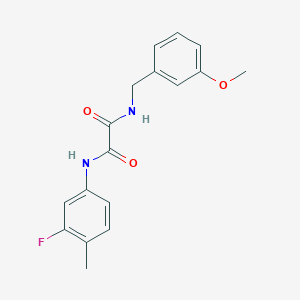

- Researchers have developed a facile method for synthesizing benzo[d]thiazol-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones. This metal-free approach involves intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .

- A series of thirteen (Z)-2-(benzo[d]thiazol-2-ylamino)-5-(substituted benzylidene)thiazol-4(5H)-one derivatives were synthesized and evaluated for their effect on melanogenesis. Compound MHY2081 showed strong inhibitory effects on tyrosinase without cytotoxicity .

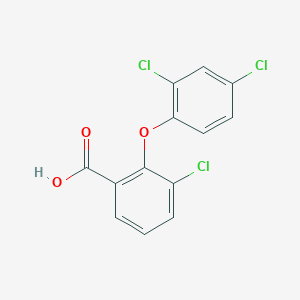

- Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a side product of the Biginelli reaction involving our compound, has been synthesized .

- Under microwave irradiation, a novel compound—ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate—was synthesized from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone .

- Sigma-Aldrich provides our compound as part of a collection of rare and unique chemicals. While analytical data is not available, it remains an interesting candidate for early discovery research .

Antidepressant and Anticonvulsant Effects

Metal-Free Synthesis of Benzo[d]thiazol Derivatives

Inhibition of Melanogenesis

Heterostilbene Derivative

Microwave-Assisted Synthesis

Rare and Unique Chemical Collection

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O6S2/c1-3-28-14-7-5-13(6-8-14)19(25)22-20-23(12-18(24)29-4-2)16-10-9-15(31(21,26)27)11-17(16)30-20/h5-11H,3-4,12H2,1-2H3,(H2,21,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPCXFAYSNVMOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-(2-((4-ethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B3012638.png)

![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012639.png)

![6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012641.png)

![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3012645.png)

![3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3012652.png)

![4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3012654.png)